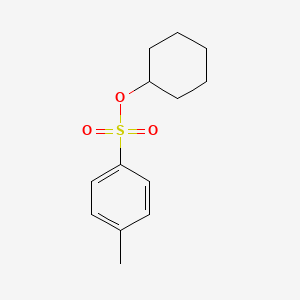

![molecular formula C14H11NO4S B1361432 4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid CAS No. 219929-89-2](/img/structure/B1361432.png)

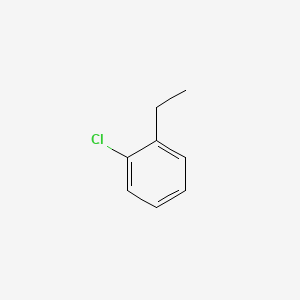

4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

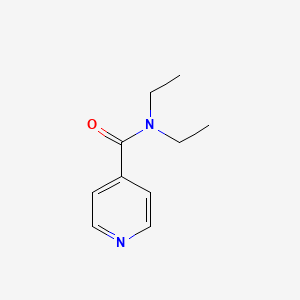

4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid (4-MPSA) is a synthetic organic compound belonging to the nitrobenzoic acid family. It has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in laboratory experiments.

Applications De Recherche Scientifique

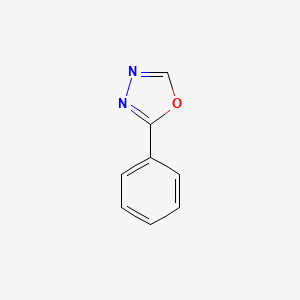

Luminescence Sensitization Thiophenyl-derivatized nitrobenzoic acid ligands, similar in structure to 4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid, have been evaluated for their potential in sensitizing the luminescence of Eu(III) and Tb(III). These compounds demonstrated significant efficacy in enhancing luminescence, as evidenced by solution and solid-state species characterized using luminescence spectroscopy and X-ray crystallography (Viswanathan & Bettencourt-Dias, 2006).

Organic Chemistry Reactions The compound has relevance in the field of organic chemistry. For instance, in the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a Fischer esterification reaction, derivatives of 4-nitrobenzoic acid play a crucial role. This synthesis has been designed as an experiment for introductory organic chemistry courses (Kam, Levonis, & Schweiker, 2020).

Chemistry of Liquids In the study of solubilities and chemical properties of various compounds in different solvents, derivatives of nitrobenzoic acid are significant. For example, the solubility and chemical behavior of 3-methyl-4-nitrobenzoic acid in various solvents have been extensively studied to understand solute-solvent interactions (Acree, Bowen, Horton, & Abraham, 2017).

Catalytic Oxidation Studies In catalytic oxidation studies, derivatives of nitrobenzoic acid are used to explore new methods and mechanisms. For instance, the synthesis of 3-methyl-4-nitrobenzoic acid via oxidation catalyzed by cobalt acetate demonstrates the compound's utility in exploring catalytic processes (Cai & Shui, 2005).

Propriétés

IUPAC Name |

4-(4-methylphenyl)sulfanyl-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4S/c1-9-2-5-11(6-3-9)20-13-7-4-10(14(16)17)8-12(13)15(18)19/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUBZSQLPIRCFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351657 |

Source

|

| Record name | 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid | |

CAS RN |

219929-89-2 |

Source

|

| Record name | 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.